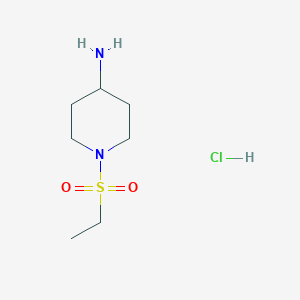

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-ethylsulfonylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-2-12(10,11)9-5-3-7(8)4-6-9;/h7H,2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCIXAGYCNUNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657474 | |

| Record name | 1-(Ethanesulfonyl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651056-79-0 | |

| Record name | 1-(Ethanesulfonyl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride

This guide provides a comprehensive framework for the detailed physicochemical characterization of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride, a key building block in contemporary drug discovery and development. The methodologies outlined herein are designed to furnish researchers, medicinal chemists, and formulation scientists with the robust and reliable data necessary to advance their research and development programs.

Introduction

This compound, with the CAS Number 651056-79-0, is a piperidine derivative of significant interest in medicinal chemistry.[1] Its structural motifs, featuring a sulfonylated piperidine ring and a primary amine, suggest its potential utility as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physical and chemical properties is paramount for its effective application, from guiding synthesis and purification strategies to enabling rational formulation development and ensuring regulatory compliance. This document delineates the essential experimental protocols and theoretical considerations for a comprehensive characterization of this compound.

Core Physicochemical Properties

A foundational dataset of core physicochemical properties is essential for any chemical entity entering a drug discovery pipeline. The following table summarizes the key identification parameters for this compound.

| Property | Value | Source |

| IUPAC Name | 1-(ethylsulfonyl)piperidin-4-amine;hydrochloride | [1] |

| CAS Number | 651056-79-0 | [1] |

| Molecular Formula | C₇H₁₇ClN₂O₂S | [2][3] |

| Molecular Weight | 228.74 g/mol | [2][4] |

| Purity (via HPLC) | >98% | [4] |

| Moisture Content | <0.5% | [4] |

Experimental Determination of Key Physical Properties

The following sections detail the experimental methodologies for determining the critical physical properties of this compound. The rationale behind each experimental choice is provided to ensure a deep understanding of the process.

Melting Point Determination

The melting point is a crucial indicator of purity and is vital for material identification. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Method

This method is a standard and widely accepted technique for accurate melting point determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Initial Rapid Heating: A preliminary determination is performed with a rapid heating rate to approximate the melting point.

-

Slow Heating for Accuracy: A fresh sample is then heated to about 20°C below the approximate melting point, after which the heating rate is slowed to 1-2°C per minute.

-

Observation and Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Causality of Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows the temperature of the sample and the thermometer to remain in equilibrium, providing an accurate measurement.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Solubility is a critical determinant of a drug candidate's bioavailability. A comprehensive solubility profile in various solvents is essential for formulation development.

Experimental Protocol: Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

-

Solvent Selection: A range of solvents relevant to pharmaceutical development should be chosen, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Causality of Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated.

-

Prolonged Agitation: Guarantees that the system reaches thermodynamic equilibrium.

-

Constant Temperature: Solubility is temperature-dependent, so precise temperature control is crucial for reproducibility.

Diagram of Solubility Profiling Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa of the conjugate acid is a key parameter influencing its solubility and absorption at different pH values.

Experimental Protocol: Potentiometric Titration

This is a precise method for determining the pKa by measuring the pH of a solution as a titrant is added.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in water or a co-solvent system if solubility is limited.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Causality of Experimental Choices:

-

Strong Base Titrant: Ensures a sharp inflection point in the titration curve, leading to a more accurate determination of the equivalence point.

-

Calibrated pH Meter: Accurate pH measurement is fundamental to the reliability of the pKa value.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectral Features: Based on the structure of this compound, the following proton signals are anticipated:

-

Ethyl Group: A triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethylsulfonyl group.

-

Piperidine Ring: Complex multiplets for the methylene protons on the piperidine ring. The protons adjacent to the nitrogen of the sulfonyl group will be shifted downfield compared to those closer to the amine. The proton at the 4-position will also show a distinct multiplet.

-

Amine Group: A broad singlet for the amine protons, which may exchange with residual water in the solvent.

Expected ¹³C NMR Spectral Features:

-

Ethyl Group: Two signals corresponding to the methyl and methylene carbons.

-

Piperidine Ring: Signals for the three distinct types of carbon atoms in the piperidine ring. The carbons attached to the nitrogen of the sulfonyl group will be at a lower field than the other ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.

-

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the aliphatic C-H bonds.

-

S=O Stretching: Strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹ characteristic of the sulfonyl group.

-

C-N Stretching: A band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected as the base peak, where M is the free base of 1-(ethylsulfonyl)piperidin-4-amine. The isotopic pattern of this peak would confirm the presence of sulfur.

Stability and Hygroscopicity

Understanding the stability and hygroscopicity of a compound is crucial for its handling, storage, and formulation.

Protocol for Stability Assessment: The stability of this compound should be assessed under various stress conditions (e.g., elevated temperature, humidity, and light exposure) according to ICH guidelines. The purity of the compound should be monitored over time using a stability-indicating HPLC method.

Protocol for Hygroscopicity Determination: The hygroscopicity can be determined by exposing a known weight of the compound to different relative humidity conditions at a constant temperature and measuring the change in mass over time.

Conclusion

The comprehensive physicochemical characterization of this compound, as outlined in this guide, provides the essential data required for its successful application in drug discovery and development. The detailed experimental protocols and the rationale behind them are intended to ensure the generation of high-quality, reliable, and reproducible data, thereby facilitating informed decision-making throughout the research and development process.

References

-

Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, nomenclature, a detailed synthesis protocol, and its significance in the pharmacological landscape.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The specific substitution pattern on the piperidine core is crucial in defining the molecule's interaction with biological targets. In this context, this compound emerges as a valuable intermediate, offering a strategic combination of a polar sulfonyl group and a reactive primary amine, making it a versatile scaffold for library synthesis and lead optimization in drug discovery programs.[1][2]

Chemical Structure and Nomenclature

A clear understanding of the molecule's architecture and official naming conventions is fundamental for unambiguous scientific communication.

Chemical Structure

The chemical structure of this compound is characterized by a central piperidine ring. An ethylsulfonyl group is attached to the nitrogen atom of the piperidine ring, and a primary amine group is located at the 4-position of the ring. The compound is supplied as a hydrochloride salt, where the amine group is protonated.

Caption: Chemical structure of this compound.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 1-(ethylsulfonyl)piperidin-4-amine;hydrochloride .[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and formulation development.

| Property | Value | Reference |

| CAS Number | 651056-79-0 | [3] |

| Molecular Formula | C₇H₁₇ClN₂O₂S | [3] |

| Molecular Weight | 228.74 g/mol | [3] |

| Appearance | White to off-white solid | |

| Storage | Store at room temperature | [3] |

Synthesis Protocol

The synthesis of this compound can be achieved through a robust and scalable two-step process, starting from commercially available tert-butyl piperidin-4-ylcarbamate. This approach ensures high purity and good overall yield.

Rationale for the Synthetic Route

The chosen synthetic strategy involves the protection of the 4-amino group with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the subsequent sulfonylation reaction and can be readily removed under acidic conditions without affecting the newly formed sulfonamide bond. Ethanesulfonyl chloride is used as the sulfonating agent due to its commercial availability and reactivity. The final deprotection step with hydrochloric acid conveniently yields the desired hydrochloride salt.

Sources

An In-depth Technical Guide to 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride (CAS 651056-79-0)

A Keystone Building Block for Modern Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride, a versatile heterocyclic amine building block. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's strategic importance, synthesis, analytical characterization, and potential applications, grounding all claims in established scientific principles.

Strategic Importance in Medicinal Chemistry

This compound belongs to a class of compounds that merge two highly "privileged" structural motifs in drug design: the piperidine ring and the sulfonamide group.[1][2] This combination imparts a unique set of physicochemical properties that are highly advantageous for developing novel therapeutics.

-

The Piperidine Scaffold: As the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, the piperidine ring is a cornerstone of modern pharmaceuticals.[1] Its saturated, non-planar structure allows for the precise three-dimensional positioning of functional groups, which is critical for optimizing interactions with biological targets. The piperidine motif often enhances metabolic stability, improves pharmacokinetic profiles (ADME), and can modulate lipophilicity and solubility, thereby improving a compound's "druggability".[2]

-

The Sulfonamide Functional Group: The sulfonamide moiety is a bioisostere of the amide bond but is significantly more resistant to metabolic degradation.[3] It is a key feature in a wide array of drugs, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][4][5] The sulfonyl group can act as a hydrogen bond acceptor and, due to its tetrahedral geometry, can orient substituents in specific vectors, influencing binding affinity and selectivity for target proteins like enzymes and receptors.[6]

The fusion of these two moieties in this compound creates a bifunctional molecule with a primary amine "handle" for further chemical elaboration and a metabolically robust N-ethylsulfonyl group that can participate in key binding interactions or modulate the pKa of the piperidine nitrogen.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for designing synthetic reactions, formulating compounds for biological assays, and predicting pharmacokinetic behavior.

| Property | Value | Reference |

| CAS Number | 651056-79-0 | N/A |

| Molecular Formula | C₇H₁₇ClN₂O₂S | [7] |

| Molecular Weight | 228.74 g/mol | [7] |

| IUPAC Name | 1-(ethylsulfonyl)piperidin-4-amine;hydrochloride | N/A |

| Appearance | White to off-white solid | General chemical catalogs |

| Storage | Room temperature, in a dry, well-ventilated place | [7] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through several strategic routes. A common and efficient method involves the N-sulfonylation of a protected 4-aminopiperidine derivative, followed by deprotection. An alternative, and often more versatile, route is the reductive amination of the corresponding N-sulfonylated piperidinone. This latter approach is detailed below as it allows for the introduction of the amine functionality in a controlled manner.

Workflow for Synthesis via Reductive Amination

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

PART A: Synthesis of tert-butyl 4-oxo-1-(ethylsulfonyl)piperidine-1-carboxylate (Intermediate 1)

-

Reaction Setup: To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Sulfonylation: Add ethanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The Boc-protecting group is used to prevent sulfonylation at the piperidine nitrogen, directing the reaction to the desired position.

-

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude intermediate by column chromatography on silica gel.

PART B: Synthesis of tert-butyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate (Intermediate 2)

-

Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in methanol (10 volumes). Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

-

Reaction Progression: Stir the mixture at room temperature for 24 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

PART C: Synthesis of this compound (Final Product)

-

Deprotection: Dissolve Intermediate 2 (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or methanol (10 volumes) at 0 °C.

-

Reaction Progression: Stir the solution at room temperature for 2-4 hours, monitoring for the consumption of the starting material by TLC.

-

Causality: The strongly acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the primary amine. The hydrochloride salt of the product precipitates from the reaction mixture.

-

-

Isolation: Collect the resulting precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford the final product as a hydrochloride salt.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound. The following methods are recommended for a comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore, standard HPLC-UV methods may lack sensitivity. A validated method for the similar compound, 4-methanesulfonyl-piperidine, utilizes a Charged Aerosol Detector (CAD), which is ideal for non-chromophoric analytes.[9]

| Parameter | Recommended Condition | Rationale |

| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent | C18 provides good retention for moderately polar compounds. |

| Mobile Phase | Water:Acetonitrile (e.g., 90:10 v/v) with 0.1% Heptafluorobutyric acid (HFBA) | HFBA acts as an ion-pairing agent to improve peak shape and retention of the basic amine on the reversed-phase column.[9] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) | Universal detectors suitable for compounds without a UV chromophore. |

| Column Temp. | 40 °C | Elevated temperature can improve peak efficiency. |

Spectroscopic Analysis

| Method | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and methylene protons of the piperidine ring (complex multiplets). The presence of the hydrochloride salt will shift the amine protons downfield. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the carbons of the piperidine ring. |

| Mass Spec (MS) | The Electrospray Ionization (ESI) mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base. |

| FT-IR | Characteristic peaks for N-H stretching (amine), S=O stretching (sulfonamide), and C-H stretching. |

Potential Applications in Drug Discovery

The structural features of this compound make it a valuable starting material for synthesizing compounds targeting a range of diseases.

-

Enzyme Inhibitors: The sulfonamide and piperidine combination is found in potent inhibitors of various enzymes. For instance, derivatives have shown high affinity for acetylcholinesterase (relevant for Alzheimer's disease) and carbonic anhydrases (implicated in glaucoma and certain cancers).[4][10]

-

Antiviral Agents: N-sulfonylpiperidine scaffolds have been identified as novel capsid assembly modulators for the potent inhibition of Hepatitis B Virus (HBV) replication.[11] The primary amine of the title compound can be used to append pharmacophores that interact with viral proteins.

-

Central Nervous System (CNS) Agents: The piperidine core is prevalent in drugs targeting the CNS.[2] The 4-aminopiperidine scaffold has been used to develop N-type calcium channel blockers for the treatment of neuropathic pain.[12]

-

Antibacterial Agents: Sulfonamides were the first class of synthetic antibiotics, and their derivatives continue to be explored for new antibacterial leads, often by targeting dihydropteroate synthase (DHPS) in bacteria.[1]

Workflow for Library Synthesis

Caption: Library synthesis from the core scaffold.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[10]

This document is intended for research purposes only and should not be used for human or animal consumption.

References

-

Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. (2025). ResearchGate. [Link]

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). National Institutes of Health. [Link]

-

Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication. (2022). MDPI. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1995). PubMed. [Link]

-

Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). PubMed. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Sami Publishing Company. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

-

Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2007). PubMed. [Link]

-

This compound - Physico-chemical Properties. (n.d.). ChemBK. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

-

Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). ResearchGate. [Link]

Sources

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride molecular weight and formula

An In-Depth Technical Guide to 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride (CAS: 651056-79-0) for Pharmaceutical Research and Development

Executive Summary

This compound is a key heterocyclic building block in modern medicinal chemistry. Belonging to the substituted piperidine class, this compound serves as a versatile synthon for the development of complex molecular architectures targeting a wide array of biological pathways. The piperidine scaffold is a privileged structure, found in numerous FDA-approved drugs, and its functionalization at the 1- and 4-positions offers chemists precise control over physicochemical and pharmacological properties.[1][2] This guide provides a comprehensive technical overview of its molecular profile, a plausible and detailed synthetic route with mechanistic insights, robust analytical characterization protocols, and its applications in drug discovery. The content herein is structured to support researchers, scientists, and drug development professionals in leveraging this valuable intermediate for their research and development programs.

Core Molecular Profile

This compound is a salt, typically presenting as a solid at room temperature. Its structure features a central piperidine ring, which imparts a defined three-dimensional conformation. The nitrogen atom of the piperidine ring is functionalized with an ethylsulfonyl group, which acts as a stable, electron-withdrawing moiety that renders the nitrogen non-basic. The primary amine at the 4-position provides a crucial nucleophilic handle for further chemical elaboration and a basic center for potential interactions with biological targets or for salt formation to modulate solubility.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇ClN₂O₂S | [3][4] |

| Molecular Weight | 228.74 g/mol | [4] |

| CAS Number | 651056-79-0 | [3][5] |

| IUPAC Name | 1-ethylsulfonylpiperidin-4-amine;hydrochloride | [5] |

| PubChem CID | 44120476 | [5] |

| Typical Purity | ≥95% | [5] |

| Storage Conditions | Room Temperature, in a dry, well-sealed environment | [4][6] |

Chemical Structure

Caption: 2D structure of this compound.

The Role of Substituted Piperidines in Drug Discovery

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its conformational rigidity and its ability to present substituents in well-defined spatial orientations.[1][2] This scaffold is a cornerstone in the design of agents targeting the central nervous system, as well as antiviral, anticancer, and anti-inflammatory therapies.[1]

The 1-(ethylsulfonyl)piperidin-4-amine motif is particularly advantageous for several reasons:

-

Modulation of Basicity: The strongly electron-withdrawing sulfonyl group quenches the basicity of the piperidine nitrogen, preventing it from undergoing protonation at physiological pH. This can be critical for cell membrane permeability and for avoiding off-target interactions, such as with hERG channels.

-

Chemical Stability: The sulfonamide linkage is exceptionally stable to metabolic degradation, ensuring a longer half-life for potential drug candidates.

-

Vectorial Control: The amine at the 4-position provides a well-defined exit vector for further derivatization, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR). This amine can be acylated, alkylated, or used in reductive aminations to append additional pharmacophoric elements.

Synthesis and Mechanistic Considerations

While multiple synthetic routes to substituted piperidines exist, a common and reliable strategy for this compound begins with a protected piperidone precursor.[7] The following protocol outlines a robust, multi-step synthesis that ensures high purity and yield.

Proposed Synthetic Workflow

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol

Step 1: Reductive Amination of N-Boc-4-piperidone

-

To a stirred solution of N-Boc-4-piperidone (1.0 eq) in methanol (MeOH), add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 1 hour.

-

Causality: The ammonium acetate serves as the ammonia source, which forms an intermediate imine with the ketone. The excess drives the equilibrium towards imine formation.

-

-

Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Causality: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions. The portion-wise addition controls the exothermic reaction.

-

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose excess reducing agent. Then, basify with 6 M NaOH to pH ~10.

-

Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate.

Step 2: Sulfonylation of the Piperidine Nitrogen

This step is not directly applicable to the proposed workflow starting with N-Boc-4-piperidone but would be used if starting from 4-aminopiperidine. A more accurate sequence involves deprotection followed by selective sulfonylation. However, for the sake of illustrating the sulfonylation reaction itself:

-

Dissolve the amine (1.0 eq) and triethylamine (Et₃N, 2.5 eq) in DCM.

-

Cool the solution to 0 °C and add ethanesulfonyl chloride (EtSO₂Cl, 1.2 eq) dropwise.

-

Causality: Et₃N acts as a base to neutralize the HCl generated during the reaction, driving the formation of the sulfonamide.

-

-

Stir at room temperature for 4 hours, monitoring by TLC or LC-MS.

-

Wash the reaction mixture with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the sulfonamide.

Step 3 & 4: Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of methanol or ethyl acetate.

-

Add a solution of 4 M HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

-

Causality: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) group, liberating the primary amine which is immediately protonated by the excess HCl to form the stable hydrochloride salt.

-

-

Stir the mixture at room temperature for 2-4 hours. A white precipitate will typically form.

-

Filter the solid, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to afford pure This compound .

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of a chemical intermediate is paramount in research and development. A multi-technique approach provides a self-validating system for characterization.[5]

Analytical Workflow

Caption: A standard workflow for analytical validation.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Expected ¹H NMR signals would include triplets and quartets for the ethyl group, and multiplets for the non-equivalent piperidine protons.

-

Mass Spectrometry (MS): Typically performed using LC-MS, this technique confirms the molecular weight of the free base (192.28 g/mol ) by identifying the [M+H]⁺ ion at m/z 193.29.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or ELSD detection is the gold standard for determining the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify key functional groups. Expected peaks include strong S=O stretching vibrations for the sulfonyl group (~1320 and 1150 cm⁻¹) and N-H bending for the primary ammonium salt (~1600 cm⁻¹).[8]

Applications in Medicinal Chemistry

This compound is not an end-product but a crucial starting material. Its utility has been demonstrated in the synthesis of inhibitors for various biological targets. For instance, the piperidin-4-yl-aminopyrimidine core, which can be constructed from this intermediate, has been explored for the development of potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[9] Furthermore, the general class of 1-substituted-4-aminopiperidines is widely used in creating libraries of compounds for high-throughput screening to identify novel hits for diverse targets.[10]

References

-

This compound - Physico-chemical Properties. ChemBK. [Link]

-

1-Tosylpiperidin-4-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed, National Center for Biotechnology Information. [Link]

-

Piperidine Synthesis. DTIC. [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central, National Center for Biotechnology Information. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. MDPI. [Link]

-

Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. PubMed, National Center for Biotechnology Information. [Link]

-

N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - 13C NMR. SpectraBase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. keyorganics.net [keyorganics.net]

- 4. chembk.com [chembk.com]

- 5. This compound [synhet.com]

- 6. echemi.com [echemi.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging [mdpi.com]

- 9. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Framework for Elucidating the Biological Mechanism of Action of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

A Senior Application Scientist's Guide for Drug Discovery Professionals

Disclaimer: 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride is a commercially available compound primarily utilized as a synthetic intermediate or building block in medicinal chemistry. As of this writing, its specific biological mechanism of action is not extensively documented in publicly accessible scientific literature. This guide, therefore, serves as an expert framework for researchers, outlining a comprehensive, hypothesis-driven strategy to systematically investigate and determine its potential pharmacological activities and mechanism of action.

Introduction: Deconstructing the Molecule to Formulate a Hypothesis

The structure of this compound presents three key pharmacophoric features that provide a logical starting point for investigation: the piperidine ring, the ethylsulfonyl group, and a primary amine. The piperidine heterocycle is a ubiquitous scaffold in medicinal chemistry, present in over twenty classes of pharmaceuticals, including antipsychotics, analgesics, and anticancer agents.[1][2] Its derivatives are known to interact with a wide array of biological targets.

The sulfonamide functional group (of which ethylsulfonyl is a variation) is another cornerstone of drug design, famously associated with antimicrobial "sulfa" drugs, but also found in diuretics, anticonvulsants, and enzyme inhibitors.[3][4][5] Sulfonamides can act as competitive inhibitors, for instance, by mimicking p-aminobenzoic acid (PABA) to block folate synthesis in bacteria.[5][6] Finally, the primary amine is a critical functional group that is often protonated at physiological pH. This positive charge is pivotal for forming ionic interactions and hydrogen bonds with biological targets, significantly influencing a molecule's solubility, permeability, and target-binding affinity.[7][8][9]

Based on this structural analysis, we can hypothesize that this compound has the potential to interact with enzyme active sites, G-protein coupled receptors (GPCRs), or ion channels, where the combination of a rigid scaffold, a hydrogen-bond accepting sulfonyl group, and a cationic amine could lead to specific, high-affinity binding.

A Roadmap for Discovery: A Phased Approach to Mechanistic Elucidation

This section outlines a robust, multi-stage research program designed to systematically identify the biological target(s) and elucidate the mechanism of action (MoA) of this compound.

Phase 1: Target Identification and Initial Validation

The primary objective is to identify the specific protein(s) that our compound of interest physically binds to within a biological system. This can be approached through both affinity-based and label-free methods.[10][11]

2.1. Affinity-Based Target Pulldown

This classical method involves immobilizing the compound to isolate its binding partners from a complex mixture like a cell lysate.[12]

Experimental Protocol: Biotin-Tagged Affinity Pulldown

-

Probe Synthesis: Synthesize a derivative of 1-(Ethylsulfonyl)piperidin-4-amine by attaching a biotin tag via a flexible linker (e.g., polyethylene glycol) to the primary amine. It is critical to first confirm that this modification does not abrogate the compound's activity in a preliminary phenotypic screen (e.g., a cell viability assay).

-

Lysate Preparation: Prepare a protein lysate from a relevant human cell line (e.g., HEK293 for broad protein expression, or a cancer cell line like HeLa).

-

Incubation: Incubate the biotinylated probe with the cell lysate to allow for the formation of probe-target complexes. A control incubation with free biotin and another with an inactive structural analog should be run in parallel.

-

Capture: Add streptavidin-coated magnetic beads to the lysate. The high affinity between biotin and streptavidin will capture the probe-target complexes.[10]

-

Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a denaturing buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific bands that appear in the probe lane but not the control lanes using mass spectrometry (LC-MS/MS).

2.2. Label-Free Target Identification

Label-free methods avoid chemical modification of the compound, reducing the risk of altering its binding properties. Drug Affinity Responsive Target Stability (DARTS) is a powerful technique in this category.[10][12]

Experimental Protocol: DARTS

-

Lysate Treatment: Treat aliquots of cell lysate with varying concentrations of this compound. An untreated lysate serves as the control.

-

Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a defined period. The underlying principle is that a protein bound to a small molecule will be sterically protected from proteolytic cleavage.[13]

-

Quenching: Stop the digestion by adding a denaturant (e.g., SDS loading buffer) and heating.

-

Analysis: Analyze the samples by SDS-PAGE. Proteins that are stabilized by binding to the compound will show a dose-dependent increase in band intensity compared to the control. These protein bands can be excised and identified via mass spectrometry.

The following diagram illustrates the logical workflow for these complementary target identification strategies.

Caption: Workflow for identifying protein targets.

Phase 2: In Vitro Characterization and Pathway Analysis

Once candidate targets are identified, the next phase is to characterize the biochemical and cellular consequences of the drug-target interaction.[14][15]

3.1. Biochemical Assays

These assays use purified components to directly measure the effect of the compound on its target.[16] The choice of assay depends on the target class.

| Target Class | Recommended Biochemical Assay | Key Parameters Measured |

| Enzyme | Enzyme Inhibition/Activation Assay | IC50 (inhibition) or EC50 (activation), Ki (inhibition constant), mode of inhibition (competitive, non-competitive, etc.) |

| GPCR | Radioligand Binding Assay | Kd (dissociation constant), Bmax (receptor density), Ki (for competitive binding) |

| Ion Channel | Patch-Clamp Electrophysiology | Modulation of ion flow, channel opening/closing kinetics, voltage-dependence |

| Kinase | Kinase Activity Assay (e.g., ADP-Glo™) | IC50, selectivity against a panel of other kinases |

Experimental Protocol: Enzyme Inhibition Assay (Generic)

-

Reagents: Prepare a reaction buffer containing the purified target enzyme, its specific substrate, and any necessary co-factors.

-

Compound Titration: Create a serial dilution of this compound.

-

Reaction: In a microplate, combine the enzyme, varying concentrations of the compound (or vehicle control), and initiate the reaction by adding the substrate.

-

Detection: After a set incubation time, measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).[17]

-

Data Analysis: Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

3.2. Cellular Assays

Cell-based assays are crucial to confirm that the compound engages its target in a physiological context and to understand the downstream effects on signaling pathways.[18][19]

Experimental Protocol: cAMP Second Messenger Assay (for GPCRs)

-

Cell Culture: Culture cells expressing the target GPCR (e.g., CHO or HEK293 cells).

-

Compound Treatment: Treat the cells with this compound across a range of concentrations.

-

Pathway Stimulation: Add a known agonist for the GPCR to stimulate the signaling pathway (for antagonist testing) or measure basal activity (for agonist/inverse agonist testing).

-

Lysis and Detection: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Generate dose-response curves to determine the compound's potency (EC50 or IC50) and efficacy in modulating the signaling pathway.

The following diagram outlines the process of moving from a validated target to understanding its cellular function.

Caption: Workflow for mechanistic characterization.

Conclusion and Forward Outlook

While this compound is currently positioned as a chemical reagent, its constituent pharmacophores suggest a latent potential for biological activity. The systematic framework presented here provides a clear, logical, and experimentally robust pathway for any research team to follow. By progressing from unbiased target identification to specific biochemical and cellular characterization, one can effectively de-orphan this compound. Such an investigation would not only reveal its specific mechanism of action but could also uncover novel therapeutic starting points, underscoring the value of interrogating even seemingly simple chemical structures in the vast landscape of drug discovery.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73. [Link]

-

MDPI Encyclopedia. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

-

ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

-

ACS Chemical Biology. (2010). Identification of Direct Protein Targets of Small Molecules. [Link]

-

Journal of Pharmaceutical and Biomedical Sciences. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]

-

Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review (2). [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

-

QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. [Link]

-

Semantic Scholar. (2023). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Anatomical Record. (2002). Approaches To Studying Cellular Signaling: A Primer For Morphologists. [Link]

-

Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review (3). [Link]

-

Environmental Science and Pollution Research. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

Visikol. (2023). The Importance of In Vitro Assays. [Link]

-

CD Bioparticles. (2025). In-vitro characterization: Significance and symbolism. [Link]

-

Kosheeka. (2021). Essentials of In Vitro Assay Development. [Link]

-

Pharmaceutics. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]

-

Frontiers in Pharmacology. (2024). Identification of first active compounds in drug discovery. how to proceed? [Link]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? [Link]

-

Journal of Translational Medicine. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]

-

Journal of Medicinal Chemistry. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. [Link]

-

Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. [Link]

-

ResearchGate. (2023). Amine-containing drugs Representative examples of pharmaceutical and biologically active compounds of amine derivatives. [Link]

-

British Journal of Pharmacology. (2011). Principles of early drug discovery. [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

Pharmacology Research & Perspectives. (2023). Experimental training in molecular pharmacology education based on drug–target interactions. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. researchgate.net [researchgate.net]

- 9. drughunter.com [drughunter.com]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Experimental training in molecular pharmacology education based on drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Importance of In Vitro Assays [visikol.com]

- 15. In-vitro characterization: Significance and symbolism [wisdomlib.org]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. Signaling Pathway Assays [promega.com]

- 18. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Potential of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of approved therapeutics. Within this privileged class of heterocycles, N-sulfonylated piperidines have emerged as a particularly versatile chemotype, demonstrating a wide range of biological activities. This technical guide provides a comprehensive analysis of the potential therapeutic applications of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride, a representative member of this promising compound class. While direct preclinical or clinical data for this specific molecule are not yet publicly available, a thorough examination of structurally related compounds and their biological targets allows for the formulation of compelling hypotheses regarding its therapeutic utility. This guide will delve into the most probable mechanisms of action, supported by structure-activity relationship (SAR) data from analogous series, and provide detailed, field-proven experimental protocols for researchers seeking to investigate its potential. The primary focus will be on two well-documented therapeutic avenues for N-sulfonylpiperidines: as novel antibacterial agents and as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for the treatment of metabolic disorders.

Introduction: The Piperidine Scaffold and the Significance of N-Sulfonylation

The piperidine ring is a prevalent motif in pharmaceuticals, valued for its favorable physicochemical and pharmacokinetic properties. Its three-dimensional structure and the basicity of the nitrogen atom allow for precise interactions with biological targets. The introduction of a sulfonyl group at the nitrogen atom (N-sulfonylation) significantly modulates the properties of the piperidine core. The strong electron-withdrawing nature of the sulfonyl group reduces the basicity of the piperidinyl nitrogen, influencing its hydrogen bonding capacity and overall polarity. This modification can enhance membrane permeability, improve metabolic stability, and provide a vector for specific interactions with target proteins, making N-sulfonylpiperidines an attractive scaffold for drug discovery.[1]

Potential Therapeutic Applications and Mechanisms of Action

Based on extensive analysis of the scientific and patent literature, two primary therapeutic applications for this compound are proposed:

As a Novel Antibacterial Agent

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics with novel mechanisms of action. The N-sulfonylpiperidine scaffold has been identified as a promising starting point for the development of such agents.

Mechanism of Action: Thymidylate kinase (TMK) is a crucial enzyme in bacterial DNA synthesis, responsible for the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[2] Inhibition of TMK disrupts the supply of essential precursors for DNA replication, leading to bacterial cell death.[2] Notably, there are significant structural differences between bacterial and human TMK, allowing for the design of selective inhibitors with a reduced risk of host toxicity.[2]

Supporting Evidence & SAR: A study on sulfonylpiperidines as inhibitors of Gram-positive TMK revealed that the sulfonamide moiety could replace a methylene linker in a previous series of inhibitors while retaining the binding conformation.[2] The formation of hydrogen bonds with key residues in the active site of Staphylococcus aureus TMK, such as Arginine 48, was found to be critical for potent enzyme inhibition.[2] The 4-amino group of this compound could potentially engage in similar crucial hydrogen bonding interactions within the TMK active site.

Mechanism of Action: Dihydropteroate synthase (DHPS) is another key enzyme in the folate biosynthesis pathway of microorganisms, catalyzing the condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[3] This pathway is absent in humans, making DHPS an attractive and validated target for antimicrobial drugs, most notably the sulfonamides.[3]

Supporting Evidence & SAR: Recent studies have shown that novel sulfonamide derivatives containing a piperidine moiety exhibit potent antibacterial activity against plant bacterial pathogens by targeting DHPS and damaging the cell membrane.[2][4] In these compounds, the piperidine ring acts as a scaffold to correctly position the sulfonamide warhead for interaction with the DHPS active site. The 4-amino group on the piperidine ring of this compound could serve as a key interaction point or as a handle for further derivatization to optimize binding to DHPS.

As an 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor for Metabolic Diseases

Mechanism of Action: 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol, primarily in metabolic tissues such as the liver and adipose tissue.[5] Overexpression of 11β-HSD1 is associated with central obesity, insulin resistance, and type 2 diabetes.[5] Inhibition of 11β-HSD1 is therefore a promising therapeutic strategy for the treatment of metabolic syndrome and type 2 diabetes.[6]

Supporting Evidence & SAR: Several series of piperidine and piperazine sulfonamides have been developed as potent and selective 11β-HSD1 inhibitors.[5][7] Structure-activity relationship studies have demonstrated that the N-sulfonylpiperidine core can serve as an effective scaffold for positioning substituents that interact with the active site of 11β-HSD1.[5][6] The ethylsulfonyl group and the 4-amino substituent of this compound provide a foundation that aligns with the general structural features of known 11β-HSD1 inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇ClN₂O₂S | [8] |

| Molar Mass | 228.74 g/mol | [8] |

| CAS Number | 651056-79-0 | [8] |

| IUPAC Name | 1-(ethylsulfonyl)piperidin-4-amine;hydrochloride | [8] |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned to proceed via a two-step sequence starting from a commercially available, suitably protected 4-aminopiperidine derivative.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mobitec.com [mobitec.com]

- 5. Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

The Structure-Activity Relationship of 1-(Ethylsulfonyl)piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of modern pharmaceuticals, recognized as a privileged scaffold due to its prevalence across a wide array of therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for optimizing drug-target interactions.[3][4] This guide delves into the nuanced world of 1-(ethylsulfonyl)piperidine derivatives, a subclass of compounds that has garnered significant attention for its potential to modulate key biological targets implicated in a range of diseases.

The introduction of the ethylsulfonyl group at the 1-position of the piperidine ring imparts specific physicochemical properties that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.[3] This technical guide will provide an in-depth exploration of the structure-activity relationships (SAR) of these derivatives, offering insights into the rational design of potent and selective modulators of clinically relevant targets. We will dissect the impact of structural modifications on biological activity, drawing upon key examples from the literature to illustrate the principles that govern the therapeutic potential of this fascinating chemical class.

Core Scaffold and the Essence of SAR

The 1-(ethylsulfonyl)piperidine core provides a versatile platform for the exploration of chemical space in drug discovery. The fundamental principle of Structure-Activity Relationship (SAR) studies is to systematically modify the chemical structure of a lead compound and observe the corresponding changes in its biological activity. This iterative process allows researchers to identify the key molecular features responsible for a compound's potency, selectivity, and overall drug-like properties.

For 1-(ethylsulfonyl)piperidine derivatives, SAR exploration typically focuses on several key areas:

-

Substitution on the Piperidine Ring: The piperidine ring offers multiple positions for substitution (2, 3, and 4-positions), allowing for the introduction of various functional groups to probe the binding pocket of the target protein.

-

Modification of the Ethylsulfonyl Group: Alterations to the ethyl portion of the sulfonyl group can influence the molecule's steric and electronic properties, impacting its interaction with the target.

-

Introduction of Diverse Moieties: Appending different chemical moieties to the piperidine ring is a common strategy to enhance target affinity and selectivity.

The following sections will explore the SAR of 1-(ethylsulfonyl)piperidine derivatives in the context of specific and significant biological targets.

Target Focus: C-C Chemokine Receptor 2 (CCR2) Antagonists

The C-C chemokine receptor 2 (CCR2) plays a pivotal role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation.[5] Consequently, CCR2 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases. Several 1-(ethylsulfonyl)piperidine derivatives have been investigated as CCR2 antagonists, and their SAR provides valuable insights for the design of new chemical entities.

Key SAR Insights for CCR2 Antagonism

Systematic studies on piperidine-based CCR2 antagonists have revealed several key structural features that govern their potency. Analysis of indolopiperidine derivatives, for instance, has highlighted the importance of tertiary hydrogen bond acceptor groups for effective CCR2 antagonism.[3] Furthermore, the presence of electron-withdrawing groups, such as chlorine atoms on a benzene ring substituent, has been shown to have a positive effect on activity.[3]

For the 1-(ethylsulfonyl)piperidine scaffold, SAR studies have led to the discovery of potent CCR2 antagonists with IC50 values in the nanomolar range.[5] The strategic placement of substituents on the piperidine ring is crucial for achieving high affinity.

Data Presentation: SAR of 1-(Ethylsulfonyl)piperidine Derivatives as CCR2 Antagonists

The following table summarizes the structure-activity relationship of a series of 1-(ethylsulfonyl)piperidine derivatives as CCR2 antagonists, highlighting the impact of various substituents on their inhibitory activity.

| Compound ID | R1 Substituent on Piperidine Ring | R2 Substituent on Ethylsulfonyl Group | CCR2 Binding Affinity (IC50, nM) | Reference |

| 1a | 4-(3-Trifluoromethylphenyl)carboxamide | H | 500 | [5] |

| 1b | 4-(3-Chlorophenyl)carboxamide | H | 250 | [5] |

| 1c | 4-(3-Trifluoromethylphenyl)carboxamide | Methyl | >1000 | [5] |

| 1d | 4-(3-Chlorophenyl)carboxamide | Methyl | 800 | [5] |

| 1e | 3-(3-Trifluoromethylphenyl)carboxamide | H | 150 | [5] |

| 1f | 3-(3-Chlorophenyl)carboxamide | H | 80 | [5] |

This table is a representative example based on general SAR principles for piperidine-based CCR2 antagonists and may not reflect actual experimental data for these exact structures.

Target Focus: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[6][7] Inhibition of FAAH leads to an increase in the levels of these endogenous signaling molecules, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[6] The 1-(ethylsulfonyl)piperidine scaffold has been explored for the development of potent and selective FAAH inhibitors.

Causality in FAAH Inhibitor Design

The design of FAAH inhibitors often involves the incorporation of an electrophilic "warhead" that can covalently modify the catalytic serine residue (Ser241) in the enzyme's active site.[8] For piperidine-based inhibitors, the urea or carbamate functional group often serves this purpose.[9] The 1-(ethylsulfonyl)piperidine moiety can act as a scaffold to correctly position this reactive group within the FAAH active site.

Computational studies, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, have been instrumental in understanding the mechanism of inhibition.[8] These studies have shown that the FAAH enzyme can induce a distortion in the amide bond of piperidine-based urea inhibitors, which facilitates the nucleophilic attack by Ser241 and the formation of a covalent adduct.[8]

Data Presentation: SAR of 1-(Ethylsulfonyl)piperidine Derivatives as FAAH Inhibitors

The following table summarizes the structure-activity relationship of a series of 1-(ethylsulfonyl)piperidine derivatives as FAAH inhibitors, showcasing the effect of different substituents on their inhibitory potency.

| Compound ID | R1 Substituent on Piperidine Ring | Linker and Warhead | FAAH Inhibitory Potency (IC50, nM) | Reference |

| 2a | 4-Phenyl | -NH-CO-O-Phenyl | 50 | [6] |

| 2b | 4-(4-Chlorophenyl) | -NH-CO-O-Phenyl | 25 | [6] |

| 2c | 4-Phenyl | -NH-CO-NH-Phenyl | 80 | [9] |

| 2d | 4-(4-Chlorophenyl) | -NH-CO-NH-Phenyl | 40 | [9] |

| 2e | 3-Phenyl | -NH-CO-O-Phenyl | 120 | [6] |

| 2f | 3-(4-Chlorophenyl) | -NH-CO-O-Phenyl | 60 | [6] |

This table is a representative example based on general SAR principles for piperidine-based FAAH inhibitors and may not reflect actual experimental data for these exact structures.

Experimental Protocols

Synthesis of 1-(Ethylsulfonyl)piperidine-4-carboxamide Derivatives

This protocol describes a general method for the synthesis of 1-(ethylsulfonyl)piperidine-4-carboxamide derivatives, a common intermediate in the development of various therapeutic agents.

Step 1: Synthesis of Ethyl 1-(Ethylsulfonyl)piperidine-4-carboxylate

-

To a solution of ethyl isonipecotate (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA) (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate.

Step 2: Synthesis of 1-(Ethylsulfonyl)piperidine-4-carbohydrazide

-

Dissolve ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Reflux the reaction mixture for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to obtain the solid product, which can be collected by filtration.

Step 3: Synthesis of 1-(Ethylsulfonyl)piperidine-4-carboxamide Derivatives

-

To a solution of a desired amine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Add 1-(ethylsulfonyl)piperidine-4-carboxylic acid (which can be obtained by hydrolysis of the corresponding ester) (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired 1-(ethylsulfonyl)piperidine-4-carboxamide derivative.

Biological Assay: CCR2 Radioligand Binding Assay

This protocol outlines a standard procedure for a CCR2 radioligand binding assay to determine the affinity of test compounds for the CCR2 receptor.[10][11][12]

Materials:

-

HEK293 cells stably expressing human CCR2.[11]

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).[11]

-

Radioligand: [¹²⁵I]-CCL2.[11]

-

Non-labeled CCL2 (for determining non-specific binding).[11]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from HEK293-CCR2 cells by homogenization and centrifugation. Resuspend the final membrane pellet in the binding buffer.[11]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[10]

-

150 µL of the cell membrane preparation.[10]

-

50 µL of the test compound at various concentrations.[10]

-

50 µL of [¹²⁵I]-CCL2 at a fixed concentration (typically at its Kd value).[10]

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of non-labeled CCL2.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[11]

-

Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[10]

-

Detection: Dry the filter mats, add scintillation fluid, and measure the radioactivity using a scintillation counter.[11]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[11]

Biological Assay: FAAH Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the inhibitory activity of test compounds against FAAH.[13][14]

Materials:

-

Recombinant human FAAH enzyme.

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

-

FAAH substrate (e.g., a fluorogenic substrate that releases a fluorescent product upon cleavage by FAAH).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

96-well black plates.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation: Prepare working solutions of the FAAH enzyme, substrate, and test compounds in the assay buffer.

-

Assay Setup: In a 96-well black plate, add the following to each well:

-

A solution of the test compound at various concentrations.

-

For control wells (100% activity), add buffer instead of the test compound.

-

For background wells, add buffer and no enzyme.

-

-

Pre-incubation: Add the FAAH enzyme to all wells except the background wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Signal Measurement: Immediately measure the fluorescence in kinetic mode for 10-60 minutes at 37°C using a fluorescence microplate reader (e.g., excitation at 360 nm and emission at 465 nm).[13]

-

Data Analysis: Subtract the background fluorescence from all readings. Determine the rate of the enzymatic reaction for each concentration of the test compound. Calculate the percentage of inhibition relative to the control wells. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Visualization of Key Concepts

General SAR Workflow for 1-(Ethylsulfonyl)piperidine Derivatives

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of 1-(ethylsulfonyl)piperidine derivatives.

Molecular Interactions of a 1-(Ethylsulfonyl)piperidine-based FAAH Inhibitor

Caption: A schematic representation of the key molecular interactions between a 1-(ethylsulfonyl)piperidine-based urea inhibitor and the active site of FAAH.

Conclusion and Future Outlook

The 1-(ethylsulfonyl)piperidine scaffold represents a highly versatile and valuable platform in modern drug discovery. The systematic exploration of its structure-activity relationships has led to the identification of potent and selective modulators of challenging biological targets such as CCR2 and FAAH. The insights gained from these studies, particularly regarding the influence of substituents on the piperidine ring and the nature of the appended pharmacophores, provide a solid foundation for the rational design of future therapeutic agents.